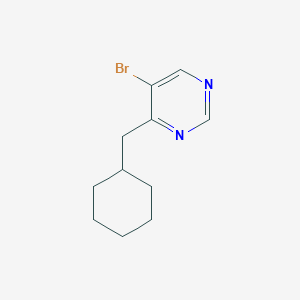

5-Bromo-4-(cyclohexylmethyl)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1346697-43-5 |

|---|---|

Molecular Formula |

C11H15BrN2 |

Molecular Weight |

255.15 g/mol |

IUPAC Name |

5-bromo-4-(cyclohexylmethyl)pyrimidine |

InChI |

InChI=1S/C11H15BrN2/c12-10-7-13-8-14-11(10)6-9-4-2-1-3-5-9/h7-9H,1-6H2 |

InChI Key |

NUMJSSHVAQUQJR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CC2=NC=NC=C2Br |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Route Development

Retrosynthetic Disconnection Strategies for 5-Bromo-4-(cyclohexylmethyl)pyrimidine

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. leah4sci.comias.ac.inscitepress.org For this compound, the primary disconnections focus on the carbon-carbon bond linking the cyclohexylmethyl group to the pyrimidine (B1678525) ring and the carbon-bromine bond at the 5-position.

A primary retrosynthetic cut severs the bond between the pyrimidine C4 position and the methylene (B1212753) of the cyclohexylmethyl group. This leads to a 4-halopyrimidine (or a related electrophilic derivative) and a cyclohexylmethyl organometallic reagent, such as a Grignard or organolithium species. An alternative disconnection at the same bond could envision a nucleophilic 4-lithiopyrimidine and an electrophilic cyclohexylmethyl halide.

Another key disconnection targets the C5-Br bond. This suggests a precursor such as 4-(cyclohexylmethyl)pyrimidine, which would then undergo a regioselective bromination reaction. Combining these strategies, a plausible retrosynthetic pathway is outlined below:

This analysis logically leads to a synthetic strategy that first constructs a substituted pyrimidine core, followed by the sequential or convergent introduction of the bromo and cyclohexylmethyl substituents.

Advanced Synthetic Pathways for the Pyrimidine Core Elaboration

The construction of the pyrimidine ring is a foundational step in the synthesis of the target molecule. Various classical and modern methods are available for this purpose.

Cyclization Reactions for Pyrimidine Ring Formation

The most common and versatile method for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. wikipedia.orgbu.edu.eg This approach, often referred to as the Principal Synthesis, allows for the direct incorporation of substituents at the 2, 4, and 6 positions of the pyrimidine ring.

For the synthesis of a precursor to this compound, one could envision the reaction of a β-dicarbonyl compound bearing a latent cyclohexylmethyl group with formamidine. However, a more practical approach often involves building a simpler pyrimidine ring first and introducing the substituents later. A general scheme for pyrimidine synthesis is presented below:

| Reactant A | Reactant B | Catalyst/Conditions | Product |

| 1,3-Dicarbonyl Compound | Amidine | Base or Acid | Substituted Pyrimidine |

| β-Ketoester | Urea | Strong Acid/Heat | Pyrimidinone |

| Malononitrile | Amidines | Base | Aminopyrimidine |

A patent describes a one-step reaction of 2-bromomalonaldehyde (B19672) with an amidine compound to yield 5-bromo-2-substituted pyrimidines, showcasing a direct route to the brominated core. google.com Other multicomponent reactions, such as the Biginelli reaction, also provide access to highly functionalized pyrimidine derivatives, which can be further modified. mdpi.com

Regioselective Bromination Techniques

With the pyrimidine core in hand, the next critical step is the introduction of a bromine atom at the C5 position. The electronic nature of the pyrimidine ring, being electron-deficient, typically directs electrophilic substitution to the C5 position, which is the least electron-deficient carbon atom. wikipedia.org

Common brominating agents for this transformation include N-Bromosuccinimide (NBS) and bromine (Br2) in various solvents. The choice of reaction conditions is crucial to ensure high regioselectivity and avoid side reactions. For instance, the bromination of polymethylpyrimidines has been studied to achieve high regioselectivity. acs.org The presence of activating or deactivating groups on the pyrimidine ring can significantly influence the outcome of the bromination reaction. In some cases, lithiation at the 5-position followed by quenching with an electrophilic bromine source can be a highly effective strategy for controlled bromination. nih.gov

Introduction of the Cyclohexylmethyl Moiety

The final key transformation is the attachment of the cyclohexylmethyl group at the C4 position of the pyrimidine ring. This can be achieved through several powerful carbon-carbon bond-forming reactions.

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of C-C bonds. Several of these reactions are applicable to the synthesis of 4-alkylpyrimidines.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a boronic acid or ester with an organic halide. researchgate.netnih.gov In this context, the reaction would be between a 4-halopyrimidine (e.g., 4-chloro-5-bromopyrimidine) and cyclohexylmethylboronic acid. The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. mdpi.comnih.govrsc.org

Sonogashira Coupling: While typically used for forming carbon-carbon triple bonds, modifications of this reaction can be used for alkyl group introduction.

Stille Coupling: This involves the reaction of an organostannane with an organic halide. A 4-halopyrimidine could be coupled with a cyclohexylmethylstannane reagent.

Negishi Coupling: This reaction utilizes an organozinc reagent, which would be prepared from a cyclohexylmethyl halide, and couples it with a 4-halopyrimidine in the presence of a palladium or nickel catalyst.

The general conditions for these cross-coupling reactions are summarized in the table below:

| Reaction Name | Organometallic Reagent | Organic Halide | Catalyst |

| Suzuki-Miyaura | R-B(OH)2 | Ar-X | Pd(PPh3)4, Base |

| Sonogashira | R-C≡CH | Ar-X | Pd/Cu, Base |

| Stille | R-Sn(Alkyl)3 | Ar-X | Pd Catalyst |

| Negishi | R-ZnX | Ar-X | Pd or Ni Catalyst |

Alkylation and Reductive Amination Strategies

Direct alkylation methods can also be employed. The Minisci reaction, a radical-based method, allows for the C-H alkylation of heteroaromatics. nih.govresearchgate.net A cyclohexylmethyl radical, generated from a suitable precursor, could potentially be added to the C4 position of a 5-bromopyrimidine.

Another approach involves the nucleophilic substitution of a leaving group at the C4 position. For instance, a 4-chloropyrimidine (B154816) can react with a cyclohexylmethyl Grignard or organolithium reagent. However, the reactivity of such organometallics can sometimes lead to a lack of selectivity.

While not directly applicable for introducing a cyclohexylmethyl group, reductive amination is a powerful tool for creating C-N bonds and serves as a comparative strategy for functionalizing the pyrimidine core in other contexts.

Stereoselective Synthesis Approaches

The structure of this compound does not inherently possess a chiral center. However, chiral analogues could be designed, for instance, by introducing substituents on the cyclohexyl ring. Should such chiral analogues be targeted, stereoselective synthesis would be crucial.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of various heterocyclic compounds, including pyrimidine derivatives. For example, a diarylprolinol silyl (B83357) ether catalyst has been effectively used in the enantioselective aza-Michael reaction of pyrimidines with α,β-unsaturated aldehydes, leading to chiral acyclic pyrimidine nucleosides with excellent enantioselectivities (91–98% ee). rsc.org A similar strategy could be adapted for a chiral cyclohexyl-containing precursor to be introduced to the pyrimidine core.

Furthermore, rhodium-catalyzed asymmetric allylation of pyrimidines with racemic allylic carbonates has been reported to produce chiral pyrimidine acyclic nucleosides in high yields and enantioselectivities. researchgate.net This method could potentially be applied to create a chiral center on the cyclohexylmethyl side-chain before its attachment to the pyrimidine ring or on a precursor that is subsequently cyclized.

Another approach involves the synthesis of chiral pyrimidine-substituted diester D–A cyclopropanes via asymmetric cyclopropanation of phenyliodonium (B1259483) ylides. rsc.org These chiral cyclopropanes can then be transformed into various chiral pyrimidine nucleoside analogues. rsc.org

Table 1: Comparison of Stereoselective Synthesis Approaches for Chiral Pyrimidine Analogues

| Method | Catalyst Type | Key Reaction | Reported Enantioselectivity | Reference |

| Organocatalysis | Diarylprolinol silyl ether | aza-Michael reaction | 91–98% ee | rsc.org |

| Metal Catalysis | Rhodium/chiral diphosphine | Asymmetric allylation | up to 99% ee | researchgate.net |

| Asymmetric Cyclopropanation | Not specified | Cyclopropanation | up to 99% ee | rsc.org |

Novel Catalytic Systems in Synthetic Route Optimization

The optimization of synthetic routes for pyrimidine derivatives increasingly relies on novel catalytic systems that offer higher efficiency, selectivity, and sustainability compared to traditional methods.

Organocatalysis provides a metal-free alternative for the synthesis of pyrimidine-containing structures. L-proline, a readily available and inexpensive amino acid, has been successfully used as a homogeneous catalyst for the synthesis of fused pyrimidines in water. nih.govacs.org This approach offers mild reaction conditions and avoids the use of hazardous solvents. nih.govacs.org For a compound like this compound, organocatalysts could be employed in the construction of the pyrimidine ring from suitable precursors, potentially simplifying the synthesis and purification processes. For instance, a one-pot, three-component reaction using 2-aminoethanesulfonic acid in water has been developed for the synthesis of dihydropyrido[2,3-d]pyrimidine derivatives, showcasing the potential of organocatalysis in creating complex heterocyclic systems under green conditions. tandfonline.comtandfonline.com

Recent advancements have led to several metal-free methods for pyrimidine synthesis, which are highly desirable to avoid metal contamination in the final products. One such approach involves the synthesis of multi-substituted pyrimidines from amidines and α,β-unsaturated ketones. rsc.org This method utilizes a [3 + 3] annulation followed by a visible-light-enabled photo-oxidation, circumventing the need for transition-metal catalysts for the dehydrogenation step. rsc.org

Another efficient, transition-metal-free synthesis of pyrimidines has been developed from aromatic ketones, aldehydes, and ammonium (B1175870) salts, with water being the only byproduct. rsc.org Additionally, an NH4I-promoted three-component tandem reaction of ketones, NH4OAc, and N,N-dimethylformamide dimethyl acetal (B89532) provides a facile and practical route to substituted pyrimidines under metal- and solvent-free conditions. acs.org These methodologies could be adapted for the synthesis of this compound by selecting appropriate starting materials, such as a ketone bearing the cyclohexylmethyl group.

Flow Chemistry and Continuous Processing for Scalable Synthesis Research

Flow chemistry offers significant advantages for the synthesis of pyrimidines, including enhanced reaction control, improved safety, and easier scalability. The use of continuous-flow reactors can facilitate reactions that are difficult to control in batch, such as those requiring high temperatures and pressures.

Green Chemistry Principles in Synthetic Design and Implementation

The application of green chemistry principles is becoming increasingly important in the synthesis of heterocyclic compounds like pyrimidines. rasayanjournal.co.inbenthamdirect.comnih.govpowertechjournal.comnih.gov These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key green approaches applicable to the synthesis of this compound include:

Use of Greener Solvents: Water has been successfully employed as a solvent in the L-proline-catalyzed synthesis of fused pyrimidines, offering an environmentally benign alternative to traditional organic solvents. nih.govacs.org

Catalysis: The use of catalysts, whether they are metal-based, organocatalysts, or enzymes, is a cornerstone of green chemistry as it allows for more efficient reactions with less waste. rasayanjournal.co.in Iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols represents a sustainable method that generates hydrogen and water as the only byproducts. nih.gov

Energy Efficiency: Microwave-assisted and ultrasound-assisted syntheses have been shown to accelerate pyrimidine synthesis, often leading to higher yields in shorter reaction times and with lower energy consumption compared to conventional heating. rasayanjournal.co.inpowertechjournal.comnih.gov

Atom Economy: Multicomponent reactions (MCRs) are particularly attractive from a green chemistry perspective as they combine three or more reactants in a single step to form the final product, maximizing atom economy and reducing the number of synthetic steps and purification stages. rasayanjournal.co.in

By incorporating these green chemistry principles, the synthesis of this compound and its analogues can be designed to be more sustainable and environmentally friendly.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and interactions.

Conformational Analysis and Energy Landscapes

The cyclohexylmethyl substituent introduces significant conformational flexibility to the molecule. A thorough conformational analysis would be necessary to identify the most stable three-dimensional structures (conformers) and the energy barriers between them. The pyrimidine (B1678525) ring itself is known to have a high degree of conformational flexibility. researchgate.net The orientation of the cyclohexyl ring relative to the pyrimidine ring, as well as the chair, boat, and twist-boat conformations of the cyclohexane itself, would result in a complex potential energy surface. Identifying the global minimum energy conformer is essential, as it represents the most populated state of the molecule and is critical for studies like molecular docking. nih.gov

Molecular Dynamics Simulations for Solvent Effects and Conformational Ensembles

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For 5-Bromo-4-(cyclohexylmethyl)pyrimidine, MD simulations would be invaluable for understanding its behavior in a biological environment, such as in water or interacting with a protein. mdpi.comrsc.orgacs.org These simulations can reveal how solvent molecules affect the conformational preferences of the compound and provide a dynamic picture of its interactions, which is more realistic than the static picture provided by quantum chemical calculations alone. nih.gov

Prediction of Reactivity and Reaction Mechanisms through Computational Modeling

Computational models can be used to predict the reactivity of different sites on the molecule. For instance, the bromine at the C-5 position is a potential site for various chemical reactions, including nucleophilic substitution and cross-coupling reactions. researchgate.netnih.gov Computational methods can calculate activation energies for proposed reaction pathways, helping to determine which reactions are most likely to occur. Fukui functions and other reactivity descriptors derived from DFT could pinpoint the atoms most susceptible to electrophilic or nucleophilic attack. nih.gov

In Silico Screening and Virtual Ligand Design Principles

In silico screening involves using computational methods to identify promising drug candidates from large libraries of virtual compounds. biotech-asia.orgresearchgate.netresearchgate.net If this compound were being investigated as a potential inhibitor of a biological target (such as a protein kinase, a common target for pyrimidine derivatives), virtual screening and molecular docking would be the first steps. nih.gov These methods predict how well the molecule binds to the active site of a target protein. The principles of ligand design would then be used to suggest modifications to the structure of this compound to improve its binding affinity and selectivity, based on the predicted binding mode.

Machine Learning Applications in Compound Design and Property Prediction

The application of machine learning (ML) in the field of drug discovery and materials science has become an invaluable tool for accelerating the design of novel compounds and predicting their physicochemical and biological properties. For a specific molecule like this compound, while direct machine learning studies may not be publicly available, the extensive research on related pyrimidine derivatives provides a strong basis for outlining how these computational techniques could be applied. Machine learning models, particularly for Quantitative Structure-Activity Relationship (QSAR), are pivotal in identifying promising drug candidates by establishing a mathematical correlation between the chemical structure and biological activity. scirp.orgresearchgate.netnih.gov

The general workflow for applying machine learning to a compound such as this compound would involve several key steps:

Dataset Curation: A dataset of pyrimidine derivatives with experimentally determined properties of interest (e.g., anti-inflammatory activity, anticancer potency, kinase inhibition) would be compiled. scirp.orgnih.gov

Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset, including this compound, would be calculated. These descriptors quantify various aspects of the molecular structure, such as constitutional, topological, geometrical, and quantum-chemical properties.

Model Training and Selection: Various machine learning algorithms would be trained on the curated dataset. Common models include Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). scirp.orgnih.govtandfonline.com The dataset is typically divided into a training set for building the models and a test set for evaluating their predictive performance. nih.gov

Model Validation: The predictive power of the developed models is rigorously assessed using statistical metrics such as the coefficient of determination (R²), root mean square error (RMSE), and the results of cross-validation (Q²). nih.govtandfonline.com

Prediction and Design: Once validated, the models can be used to predict the properties of new, untested compounds, including novel derivatives of this compound. This allows for the in silico screening of virtual libraries of compounds to identify those with the most promising characteristics for synthesis and further experimental testing. scirp.orgtandfonline.com

Potential Molecular Descriptors for Modeling this compound

To build a predictive QSAR model for this compound and its analogs, a variety of molecular descriptors would be calculated. These descriptors are crucial for capturing the structural features that influence the compound's activity.

| Descriptor Class | Examples of Relevant Descriptors | Potential Significance for this compound |

| Constitutional | Molecular Weight, Number of Rings, Number of Halogen Atoms | Basic properties influencing size and interactions. The bromine atom is a key feature. |

| Topological | Wiener Index, Balaban Index, Kier & Hall Connectivity Indices | Describe the branching and connectivity of the cyclohexylmethyl and pyrimidine moieties. |

| Geometrical | 3D-MoRSE Descriptors, WHIM Descriptors, GETAWAY Descriptors | Capture the three-dimensional shape of the molecule, which is critical for receptor binding. |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Mulliken Atomic Charges | Provide insights into the electronic properties, reactivity, and potential for intermolecular interactions. |

Illustrative Comparison of Machine Learning Models in Pyrimidine Research

Various machine learning algorithms have been successfully applied to model the properties of pyrimidine derivatives. The choice of model often depends on the complexity of the relationship between the molecular structure and the biological activity.

| Machine Learning Model | Key Characteristics | Reported Performance on Pyrimidine Derivatives (R²) |

| Multiple Linear Regression (MLR) | Establishes a linear relationship between descriptors and activity. Simple and interpretable. | 0.889 nih.gov, 0.89 tandfonline.com |

| Artificial Neural Network (ANN) | A non-linear model inspired by the human brain, capable of modeling complex relationships. | 0.998 nih.gov, 0.95 tandfonline.com |

These examples from the literature on pyrimidine derivatives demonstrate the high predictive accuracy that can be achieved with machine learning models. nih.govtandfonline.com For a compound like this compound, similar models could be developed to predict a range of biological activities, thereby guiding the design of more potent and selective analogs. In silico approaches, including machine learning, play a significant role in modern drug design by enabling the rational design and evaluation of novel compounds. biotech-asia.orgresearchgate.netnih.govnih.govrsc.org

In Vitro Biological Activity and Mechanistic Studies

High-Throughput Screening (HTS) Methodologies for Target Identification

High-throughput screening (HTS) is a foundational method in drug discovery for identifying compounds that interact with a specific biological target. This process involves the rapid, automated testing of large libraries of chemical compounds for their ability to modulate the activity of a target, such as an enzyme or a receptor. nih.gov While HTS has been employed to identify active pyrimidine-based molecules for various targets, no published HTS data specifically identifies 5-Bromo-4-(cyclohexylmethyl)pyrimidine as an active hit.

Enzyme Inhibition and Activation Assays

Enzyme assays are critical for characterizing the interaction of a compound with a specific enzyme, determining whether it acts as an inhibitor or an activator, and quantifying its potency.

Kinase Inhibition Profiling

Kinases are a major class of enzymes targeted in drug discovery, particularly in oncology and immunology. nih.govnih.gov Kinase inhibition profiling, often performed using panels of numerous kinases, helps to determine the potency and selectivity of a compound. rsc.orgresearchgate.net This profiling is crucial for understanding a compound's potential therapeutic effects and off-target activities. nih.gov Although many pyrimidine (B1678525) derivatives have been identified as kinase inhibitors, there is no available data on the kinase inhibition profile of this compound. nih.gov

Protease Activity Modulation

Proteases are another important class of enzymes involved in various physiological and pathological processes. Assays to measure the modulation of protease activity by small molecules are a key component of drug discovery efforts targeting these enzymes. No studies have been published detailing the effects of this compound on protease activity.

Receptor Binding and Functional Assays

Receptor binding and functional assays are used to evaluate the interaction of compounds with cellular receptors, such as G protein-coupled receptors (GPCRs) and ion channels.

G Protein-Coupled Receptor (GPCR) Interaction Studies

GPCRs represent a large family of cell surface receptors that are common targets for a wide range of therapeutics. Studies to assess a compound's ability to bind to and modulate the function of GPCRs are essential for understanding its pharmacological profile. There is no publicly available information regarding the interaction of this compound with any GPCRs.

Ion Channel Modulation

Ion channels are pore-forming proteins that regulate the flow of ions across cell membranes and are important drug targets. Assays to determine if a compound modulates ion channel activity are a critical part of preclinical characterization. No data has been reported on the effects of this compound on ion channel function.

Cell-Based Biological Response Assays

Currently, there is a lack of publicly available scientific literature detailing the specific in vitro biological activities of this compound. While research has been conducted on various other bromo-pyrimidine derivatives, demonstrating a range of cellular effects, data focusing explicitly on the cyclohexylmethyl-substituted variant remains unpublished. The following sections outline the standard assays used to characterize the biological response to such a compound, though no specific data for this compound can be presented at this time.

Cellular Proliferation and Viability Studies

Studies to determine the effect of a compound on the proliferation and viability of cancer cell lines are fundamental in preclinical drug discovery. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or BrdU (5-bromo-2'-deoxyuridine) incorporation assays are commonly employed. These would typically yield IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%. For other bromo-pyrimidine derivatives, such as certain 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives, antiproliferative activity has been observed in non-small cell lung cancer cell lines. However, no such data is currently available for this compound.

Apoptosis and Necrosis Pathway Investigations

To understand the mechanism of cell death induced by a compound, apoptosis and necrosis pathway investigations are crucial. Techniques like Annexin V and propidium iodide (PI) staining followed by flow cytometry can distinguish between viable, apoptotic, and necrotic cells. Research on other pyrimidine derivatives has shown induction of apoptosis in various cancer cell lines. For example, some novel pyrazolo[3,4-d]pyrimidine derivatives have been shown to induce apoptosis in A549 cells. Specific studies on this compound in this area have not been reported.

Cell Cycle Progression Analysis

The impact of a compound on the cell cycle is often investigated to determine if it causes cell cycle arrest at specific phases (e.g., G0/G1, S, or G2/M). This is typically analyzed by flow cytometry of cells stained with a DNA-intercalating dye like propidium iodide. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have been found to induce cell cycle arrest at the G0/G1 phase. Data regarding the effect of this compound on cell cycle progression is not present in the current body of scientific literature.

Modulation of Intracellular Signaling Pathways (e.g., Western Blot, qPCR, ELISA)

To elucidate the molecular mechanism of action, studies often examine the effect of a compound on key intracellular signaling pathways implicated in cell survival, proliferation, and apoptosis. Techniques such as Western blotting, quantitative PCR (qPCR), and ELISA are used to measure changes in protein and gene expression levels of key signaling molecules. For example, the investigation of other pyrimidine derivatives has sometimes included analysis of their effects on specific kinases or other signaling proteins. There is no available information on which specific signaling pathways might be modulated by this compound.

Biophysical Characterization of Ligand-Target Interactions

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the binding affinity, stoichiometry, and thermodynamic parameters (enthalpy and entropy) of the interaction between a small molecule and its biological target. This information is invaluable for understanding the forces driving the binding event. As the specific biological target(s) of this compound have not been identified, no ITC data is available.

Surface Plasmon Resonance (SPR) for Binding Kinetics

There is no publicly available data from Surface Plasmon Resonance (SPR) studies for this compound. SPR is a label-free technique used to measure the real-time interaction between a ligand (such as a small molecule) and a target protein immobilized on a sensor surface. This analysis provides crucial kinetic parameters, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which quantifies the binding affinity. Without experimental data, the binding kinetics of this compound with any biological target remain unknown.

MicroScale Thermophoresis (MST) for Affinity Determination

Similarly, no data from MicroScale Thermophoresis (MST) experiments are available for this compound. MST is another powerful biophysical technique that measures the affinity of a ligand for a target molecule in solution by detecting changes in the hydration shell, charge, or size of the molecules upon binding. The absence of MST data means there is no experimentally determined binding affinity (Kd) for this compound against any potential biological targets.

Elucidation of Molecular Mechanisms of Action

Target Deconvolution Strategies

The process of identifying the specific molecular target(s) of a compound, known as target deconvolution, has not been reported for this compound. This critical step in drug discovery often employs methods such as affinity chromatography, chemical proteomics, or computational approaches to pinpoint the proteins or pathways a compound interacts with to exert its biological effects. Without such studies, the molecular mechanism of action for this compound remains entirely speculative.

Proteomics and Metabolomics Approaches to Mechanistic Discovery

Comprehensive systems biology approaches, including proteomics and metabolomics, have not been applied to study the effects of this compound. Proteomics would reveal changes in the cellular protein landscape upon treatment with the compound, while metabolomics would identify alterations in small-molecule metabolite profiles. These techniques provide a global view of the cellular response to a compound and are instrumental in elucidating its mechanism of action and identifying potential biomarkers. The lack of such data further underscores the current void in our understanding of this specific chemical entity.

Design, Synthesis, and Evaluation of Derivatives and Analogues

Rational Design Principles for Novel Pyrimidine (B1678525) Analogues

The rational design of novel pyrimidine analogues is guided by established medicinal chemistry principles aimed at enhancing biological activity, selectivity, and pharmacokinetic properties. nih.gov The pyrimidine scaffold is a well-known privileged structure in drug discovery, appearing in numerous approved drugs. mdpi.com The design process for new analogues of 5-Bromo-4-(cyclohexylmethyl)pyrimidine would typically involve a multi-faceted approach.

One key strategy is structure-based drug design (SBDD) , which relies on the known three-dimensional structure of the biological target. By understanding the binding site interactions, modifications to the pyrimidine core, the 5-bromo substituent, and the 4-(cyclohexylmethyl) group can be designed to improve binding affinity and selectivity. For instance, the cyclohexyl group could be modified to better fit a hydrophobic pocket within the target protein.

Another approach is ligand-based drug design (LBDD) , which is employed when the structure of the target is unknown. This method involves analyzing the SAR of a series of known active compounds to build a pharmacophore model. This model defines the essential structural features required for biological activity. For analogues of this compound, this would involve synthesizing and testing a variety of derivatives to understand the importance of the bromine atom, the size and nature of the cycloalkyl group, and the substitution pattern on the pyrimidine ring.

Synthetic Strategies for Diverse Analogue Libraries

The synthesis of a diverse library of analogues is crucial for exploring the SAR of this compound. Modern synthetic methodologies enable the efficient production of a large number of compounds for biological screening.

Parallel synthesis and combinatorial chemistry are powerful tools for the rapid generation of large libraries of related compounds. nih.gov These approaches involve the systematic and repetitive application of a set of chemical reactions to a collection of starting materials. For the synthesis of analogues of this compound, a common strategy would be to use a versatile pyrimidine precursor that can be readily functionalized.

For example, a library could be generated by reacting a suitable pyrimidine core with a variety of alkylating or arylating agents to introduce diversity at specific positions. The use of automated synthesis platforms can significantly accelerate this process, allowing for the creation of hundreds or even thousands of compounds in a short period.

Late-stage functionalization (LSF) is an increasingly important strategy in medicinal chemistry, as it allows for the direct modification of complex molecules at a late stage in the synthetic sequence. berkeley.edu This approach avoids the need for de novo synthesis of each analogue and enables the rapid exploration of SAR around a lead compound.

For this compound, LSF could be used to introduce a wide range of functional groups at various positions on the pyrimidine ring or the cyclohexyl moiety. For instance, C-H activation methods could be employed to selectively introduce new substituents on the pyrimidine core. nih.gov Additionally, the bromo group at the 5-position serves as a useful handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce aryl or alkynyl groups, further diversifying the analogue library.

Comparative Biological Activity Profiling of Designed Derivatives

Once a library of derivatives has been synthesized, the next step is to screen them for biological activity. This typically involves a battery of in vitro assays designed to assess the compounds' potency, selectivity, and mechanism of action. The data obtained from these screens are then used to establish a preliminary SAR.

For a hypothetical library of this compound analogues, a primary screen might involve measuring their ability to inhibit a specific enzyme or receptor. The results of such a screen can be presented in a data table, as shown below.

| Compound ID | R1 (Position 5) | R2 (Position 4) | IC50 (µM) |

|---|---|---|---|

| Parent | Br | Cyclohexylmethyl | 10.5 |

| Analogue 1 | Cl | Cyclohexylmethyl | 15.2 |

| Analogue 2 | I | Cyclohexylmethyl | 8.1 |

| Analogue 3 | Br | Cyclopentylmethyl | 25.8 |

| Analogue 4 | Br | Phenylmethyl | 5.3 |

This table presents hypothetical data for illustrative purposes.

Lead Optimization Through Iterative Derivatization and SAR Feedback

The initial SAR data from the primary screen guides the process of lead optimization. This is an iterative cycle of designing, synthesizing, and testing new analogues with the goal of improving the properties of the lead compound. nih.gov The feedback from each round of testing informs the design of the next generation of compounds.

Based on the hypothetical data in the table above, "Analogue 4" shows improved potency compared to the parent compound. This suggests that an aromatic ring at the 4-position may be beneficial for activity. The next steps in lead optimization would involve further exploring modifications at this position, as well as fine-tuning the substituent at the 5-position.

An example of an iterative optimization table is shown below:

| Compound ID | R1 (Position 5) | R2 (Position 4) | IC50 (µM) | Selectivity vs. Target B |

|---|---|---|---|---|

| Analogue 4 | Br | Phenylmethyl | 5.3 | 10-fold |

| Analogue 4a | Br | (4-Fluorophenyl)methyl | 2.1 | 25-fold |

| Analogue 4b | Br | (4-Methoxyphenyl)methyl | 8.9 | 5-fold |

| Analogue 4c | CN | (4-Fluorophenyl)methyl | 1.5 | 30-fold |

This table presents hypothetical data for illustrative purposes.

This iterative process continues until a compound with the desired profile of potency, selectivity, and other drug-like properties is identified.

Evaluation of Structural Scaffolds Beyond the Pyrimidine Core

In some cases, it may be necessary to explore structural scaffolds beyond the pyrimidine core to overcome limitations of the initial lead series, such as poor pharmacokinetic properties or off-target toxicity. This process, known as scaffold hopping , involves replacing the central pyrimidine ring with other heterocyclic systems that can maintain the key pharmacophoric features required for biological activity.

Advanced Analytical Methodologies in Research on 5 Bromo 4 Cyclohexylmethyl Pyrimidine

High-Resolution Chromatographic Techniques for Complex Mixture Analysis and Purity Assessment

High-resolution chromatography is indispensable for the analysis of 5-Bromo-4-(cyclohexylmethyl)pyrimidine, particularly for separating it from complex matrices such as reaction mixtures or degradation studies. These techniques offer superior resolving power compared to conventional methods, enabling the detection and quantification of trace impurities.

Chiral Chromatography for Enantiomeric Excess Determination

While this compound is an achiral molecule, chiral chromatography is a critical tool in its research and development context. Its application becomes relevant when chiral precursors are used in its synthesis or when it is used as an intermediate for the synthesis of a chiral final product. Furthermore, potential side-reactions could lead to the formation of chiral impurities. Chiral High-Performance Liquid Chromatography (HPLC) is employed to separate enantiomers of related chiral compounds or potential contaminants. nih.gov Polysaccharide-based chiral stationary phases (CSPs) are commonly used for their broad enantioselectivity. uff.br The determination of enantiomeric excess (e.e.) is vital for ensuring the stereochemical purity of related chiral substances.

A hypothetical separation of a chiral precursor, (R/S)-1-cyclohexyl-2-aminoethanol, could be performed using a chiral column. The data below illustrates a typical outcome of such a separation.

Table 1: Hypothetical Chiral HPLC Separation of a Precursor

| Parameter | Value |

|---|---|

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Resolution (Rs) | > 2.0 |

Multidimensional Chromatography (e.g., 2D-LC)

For comprehensive purity profiling of this compound, two-dimensional liquid chromatography (2D-LC) offers significantly enhanced peak capacity and resolving power compared to single-dimension HPLC. chromatographyonline.comamericanpharmaceuticalreview.com This technique is particularly useful for separating co-eluting impurities in complex samples, such as those from forced degradation studies or crude reaction mixtures. chromatographyonline.com In a typical 2D-LC setup, two columns with different (orthogonal) separation mechanisms are coupled. chromsoc.com

A common approach involves using a reversed-phase C18 column in the first dimension (¹D) with a specific mobile phase pH, and a different reversed-phase column with a phenyl-hexyl phase at a different pH in the second dimension (²D). This approach, known as reversed-phase x reversed-phase (RP-RP), exploits differences in selectivity under varying pH conditions to resolve closely related impurities. chromatographyonline.com This allows for a more accurate assessment of purity and can help in identifying previously undetected minor components. chromsoc.com

Table 2: Illustrative 2D-LC Method for Purity Analysis

| Dimension | Column | Mobile Phase | Separation Principle |

|---|---|---|---|

| First (¹D) | C18 (e.g., 150 x 2.1 mm, 3.5 µm) | A: 0.1% Formic Acid in WaterB: Acetonitrile | Hydrophobic Interactions at low pH |

| Second (²D) | Phenyl-Hexyl (e.g., 50 x 4.6 mm, 2.7 µm) | A: 10 mM Ammonium (B1175870) Bicarbonate pH 9.5B: Acetonitrile | π-π Interactions and Hydrophobicity at high pH |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural confirmation of newly synthesized molecules like this compound. It provides a highly accurate mass measurement, often to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental formula. libretexts.org

The presence of a bromine atom in the molecule results in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly equal abundance (approximately 50.7% and 49.3%, respectively). savemyexams.com This leads to two molecular ion peaks of similar intensity, [M]⁺ and [M+2]⁺, separated by two mass units (m/z). youtube.comdocbrown.info This isotopic signature is a key identifier for bromine-containing compounds.

Electron impact (EI) or electrospray ionization (ESI) can be used to generate ions. Subsequent fragmentation of the molecular ion provides valuable structural information. The fragmentation pattern for this compound would be expected to involve cleavage of the bond between the cyclohexyl ring and the methylene (B1212753) bridge, as well as loss of the bromine atom.

Table 3: Predicted HRMS Data and Fragmentation for C₁₁H₁₃BrN₂

| Ion/Fragment | Proposed Structure | Calculated Exact Mass (m/z) |

|---|---|---|

| [M(⁷⁹Br)]⁺ | [C₁₁H₁₃⁷⁹BrN₂]⁺ | 252.0317 |

| [M(⁸¹Br)]⁺ | [C₁₁H₁₃⁸¹BrN₂]⁺ | 254.0296 |

| [M-Br]⁺ | [C₁₁H₁₃N₂]⁺ | 173.1124 |

| [M-C₆H₁₁]⁺ | [C₅H₂⁷⁹BrN₂]⁺ | 170.9405 |

| [C₆H₁₁]⁺ | [C₆H₁₁]⁺ | 83.0855 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. researchgate.net While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced 2D and 3D experiments are often required for the complete and unambiguous assignment of all signals, especially for complex structures.

2D and 3D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY, DOSY)

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity and spatial relationships within this compound. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the protons of the methylene bridge and the adjacent proton on the cyclohexyl ring, as well as all the coupled protons within the cyclohexyl ring itself.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). youtube.com It is used to assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). youtube.com HMBC is vital for connecting different parts of the molecule. For instance, it would show a correlation from the methylene bridge protons to the C4 and C5 carbons of the pyrimidine (B1678525) ring, confirming the attachment point of the cyclohexylmethyl substituent. asianpubs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is used to determine the molecule's three-dimensional conformation and stereochemistry.

DOSY (Diffusion-Ordered Spectroscopy): This technique separates the NMR signals of different species in a mixture based on their diffusion rates, which is useful for analyzing the purity of a sample without chromatographic separation.

Table 4: Hypothetical Key 2D NMR Correlations for Structural Confirmation

| Experiment | Correlating Protons | Correlating Carbons | Information Gained |

|---|---|---|---|

| COSY | CH₂ (bridge) ↔ CH (cyclohexyl) | N/A | Confirms adjacency of methylene and cyclohexyl groups. |

| HSQC | Pyrimidine H ↔ Pyrimidine C | Pyrimidine C | Assigns pyrimidine carbons. |

| HSQC | Cyclohexyl H's ↔ Cyclohexyl C's | Cyclohexyl C's | Assigns cyclohexyl carbons. |

| HMBC | CH₂ (bridge) | C4, C5 (pyrimidine) | Confirms C4-substitution on the pyrimidine ring. |

| HMBC | Pyrimidine H2 | C4, C6 (pyrimidine) | Confirms pyrimidine ring structure. |

Solid-State NMR for Polymorphic Form Characterization

The crystalline form of a pharmaceutical compound can significantly impact its physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique used to characterize and differentiate between different polymorphic forms of a crystalline solid. nih.govresearchgate.net Since the crystal structure is lost upon dissolution, solution-state NMR cannot distinguish between polymorphs. jeol.com

In ssNMR, the chemical shifts of nuclei, particularly ¹³C, are highly sensitive to the local electronic environment, which is influenced by the molecule's conformation and the packing arrangement in the crystal lattice. irispublishers.com Therefore, different polymorphs of this compound would exhibit distinct ¹³C ssNMR spectra, with different chemical shifts and/or multiplicities for specific carbon atoms. semanticscholar.org Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are typically used to acquire high-resolution spectra of solid samples.

Table 5: Hypothetical ¹³C ssNMR Chemical Shifts for Two Polymorphic Forms

| Carbon Atom | Form A (δ, ppm) | Form B (δ, ppm) |

|---|---|---|

| C2 (Pyrimidine) | 158.1 | 159.3 |

| C4 (Pyrimidine) | 165.4 | 166.0 |

| C5 (Pyrimidine) | 115.2 | 114.5 |

| C6 (Pyrimidine) | 156.9 | 157.8 |

| CH₂ (Bridge) | 42.3 | 43.1 |

| CH (Cyclohexyl) | 38.5 | 39.0 |

X-ray Crystallography for Definitive Solid-State Structure Determination and Intermolecular Interactions.

The resulting crystallographic data would allow for a detailed analysis of the intermolecular interactions that govern the crystal packing. Of particular interest in the structure of this compound would be the role of the bromine atom in directing the supramolecular assembly. The bromine atom is a potential halogen bond donor, an interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile. nih.govacs.orgijres.org This interaction, denoted as C–Br···Y (where Y is a nucleophile), is a significant force in crystal engineering. acs.org In the crystal lattice of this compound, the pyrimidine nitrogen atoms of neighboring molecules could act as halogen bond acceptors.

A hypothetical table of crystallographic data for this compound is presented below, based on typical values for organic molecules of similar size and composition.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₁H₁₃BrN₂ |

| Formula Weight | 253.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 14.789(5) |

| β (°) | 105.34(2) |

| Volume (ų) | 1221.5(7) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.378 |

| Absorption Coefficient (mm⁻¹) | 3.567 |

| F(000) | 512 |

| R-factor (%) | 4.5 |

Chiroptical Spectroscopies (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment.

While this compound itself is achiral, the introduction of a substituent on the cyclohexyl ring or the methylene bridge could create a chiral center, resulting in a pair of enantiomers. In such cases, determining the absolute configuration of the stereocenter is crucial. Chiroptical spectroscopies, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive techniques for this purpose. yale.edusaschirality.orgresearchgate.net

These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. yale.edusaschirality.org

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. mtoz-biolabs.com A CD spectrum displays positive or negative peaks, known as Cotton effects, in the regions of UV-Vis absorption of the molecule's chromophores. researchgate.net

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. researchgate.netwikipedia.orgkud.ac.in An ORD curve also exhibits Cotton effects in the vicinity of an absorption band. kud.ac.in

For a chiral derivative of this compound, the pyrimidine ring acts as a chromophore. The chiral center, even if located on the cyclohexylmethyl substituent, would perturb the electronic transitions of the pyrimidine ring, leading to measurable CD and ORD signals. The sign and intensity of the observed Cotton effects are characteristic of the absolute configuration of the chiral center. hebmu.edu.cn

The absolute configuration can be assigned by comparing the experimental CD or ORD spectrum with that of a reference compound of known stereochemistry or, more powerfully, with spectra predicted by quantum chemical calculations. researchgate.netamericanlaboratory.com By calculating the theoretical CD spectrum for one enantiomer (e.g., the R-enantiomer), a direct comparison with the experimental spectrum allows for an unambiguous assignment of the absolute configuration of the synthesized compound. americanlaboratory.com

A hypothetical data table illustrating the type of information obtained from a chiroptical analysis of a chiral derivative of this compound is provided below.

| Spectroscopy | Wavelength (nm) | Signal | Interpretation |

| CD | 270 | Positive Cotton Effect (Δε = +2.5) | Corresponds to a specific electronic transition of the pyrimidine chromophore, perturbed by the chiral center. |

| CD | 230 | Negative Cotton Effect (Δε = -4.2) | Corresponds to another electronic transition, providing additional data for configurational assignment. |

| ORD | 280 | Peak in the positive region ([Φ] = +3500) | Part of the positive Cotton effect observed in the ORD curve. |

| ORD | 260 | Trough in the negative region ([Φ] = -2100) | Part of the negative limb of the Cotton effect. |

Future Directions and Emerging Research Challenges

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the discovery and optimization of novel compounds. For a molecule like 5-Bromo-4-(cyclohexylmethyl)pyrimidine, AI and ML could be instrumental in predicting its potential biological activities, physicochemical properties, and synthetic accessibility. By training algorithms on large datasets of known pyrimidine (B1678525) derivatives and their targets, researchers could virtually screen this compound against various biological targets, such as protein kinases, which are often implicated in cancer. nih.govnih.gov This computational approach can significantly accelerate the identification of promising lead compounds and guide the design of derivatives with improved potency and selectivity, thereby reducing the time and cost associated with traditional drug discovery pipelines.

Exploration of Novel Biological Pathways and Targets

The pyrimidine core is a versatile scaffold that can be tailored to interact with a wide array of biological targets. nih.gov Future research on this compound would likely involve screening it against a diverse panel of assays to uncover novel biological pathways and molecular targets. For instance, many pyrimidine derivatives have shown potent activity as kinase inhibitors, which are crucial regulators of cell signaling pathways frequently dysregulated in diseases like cancer. nih.govnih.gov Investigations could focus on its potential to modulate pathways such as the PI3K/AKT/mTOR signaling cascade, a critical pathway in cancer cell proliferation and survival. nih.gov Unraveling the mechanism of action of this compound could open up new therapeutic avenues for various diseases.

Development of Advanced Delivery Systems for Research Probes

To effectively study the biological activity of this compound as a research probe, the development of advanced delivery systems may be necessary. Challenges such as poor solubility or off-target effects can be mitigated through innovative formulation strategies. Encapsulation in nanoparticles, liposomes, or conjugation to targeting moieties could enhance its delivery to specific cells or tissues, thereby increasing its efficacy and reducing potential toxicity. These advanced delivery systems would be crucial for both in vitro and in vivo studies to accurately probe its biological functions.

Multidisciplinary Collaborations in Chemical Biology and Material Science

The exploration of this compound's full potential will necessitate multidisciplinary collaborations between chemical biologists and material scientists. Chemical biologists can elucidate its biological activity and mechanism of action, while material scientists can explore its unique physicochemical properties for applications beyond medicine. Such collaborations could lead to the development of novel diagnostics, biosensors, or functional materials with tailored properties.

Potential for Functional Materials Research Based on Pyrimidine Scaffolds

The pyrimidine scaffold is not only important in a biological context but also holds promise for the development of functional materials. The electronic properties of the pyrimidine ring, combined with the potential for self-assembly through hydrogen bonding and other non-covalent interactions, make it an attractive building block for organic electronics, polymers, and crystal engineering. nih.gov Future research could investigate the potential of this compound and its derivatives in the design of novel materials with specific optical, electronic, or conductive properties. The bromine atom, for instance, could be utilized for further chemical modifications to create more complex and functional molecular architectures.

Q & A

Q. Q1. What are the most reliable spectroscopic methods for characterizing 5-Bromo-4-(cyclohexylmethyl)pyrimidine, and how can spectral discrepancies be resolved?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substitution patterns. For example, the cyclohexylmethyl group’s protons appear as multiplet signals (δ 1.0–2.5 ppm), while the pyrimidine ring protons resonate at δ 7.0–8.5 ppm .

- Infrared (IR) Spectroscopy: Compare experimental IR data (e.g., C-Br stretching at ~600–700 cm) with standardized spectra. Note that solvent effects (e.g., CCl vs. CS) can shift absorption bands, necessitating calibration .

- Resolution of Discrepancies: Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline). Contradictions in spectral data may arise from impurities or isomerism; recrystallization or column purification is recommended .

Q. Q2. How can researchers optimize synthetic routes for this compound to improve yield and purity?

Methodological Answer:

- Key Reaction Steps:

- Cyclohexylmethyl Introduction: Use Suzuki-Miyaura coupling for regioselective alkylation of 5-bromopyrimidine derivatives. Pd(PPh)/KCO in DMF at 80°C is effective for C–C bond formation .

- Purification: Employ flash chromatography (hexane:ethyl acetate gradient) to isolate the product. Monitor by TLC (R ~0.3 in 7:3 hexane:EtOAc).

- Yield Optimization: Pre-dry solvents (e.g., molecular sieves for DMF) and use excess cyclohexylmethylboronic acid (1.2 equiv). Typical yields range from 65–75% .

Advanced Research Questions

Q. Q3. What are the mechanistic insights into the regioselectivity of electrophilic substitution reactions on this compound?

Methodological Answer:

- Electronic Effects: The bromine atom at position 5 acts as an electron-withdrawing group, directing electrophiles to the less hindered position 2 or 5. Computational studies (DFT at B3LYP/6-31G*) show lower activation energy for substitution at position 2 due to reduced steric hindrance from the cyclohexylmethyl group .

- Experimental Validation: Perform nitration (HNO/HSO) or halogenation (NBS/radical initiator) to confirm regioselectivity. Analyze products via HPLC-MS and compare with simulated reaction pathways .

Q. Q4. How does the cyclohexylmethyl group influence the stability and reactivity of this compound under acidic or oxidative conditions?

Methodological Answer:

- Stability Studies:

- Acidic Conditions (pH < 3): The compound undergoes hydrolysis at the pyrimidine ring’s C4 position, forming 5-bromo-4-hydroxypyrimidine. Monitor degradation via -NMR (disappearance of δ 2.8–3.2 ppm cyclohexylmethyl signals) .

- Oxidative Conditions (HO/Fe): The cyclohexylmethyl group is resistant to oxidation, but the bromine atom may undergo radical displacement. Use ESR spectroscopy to detect transient radical intermediates .

- Mitigation Strategies: Stabilize the compound by storing it under inert gas (Ar) at –20°C and avoiding prolonged exposure to light .

Q. Q5. What computational methods are effective for predicting the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or oxidoreductases). The bromine atom enhances halogen bonding with protein backbone carbonyls, while the cyclohexyl group occupies hydrophobic pockets .

- QSAR Modeling: Train models using descriptors like logP (calculated ~2.8), polar surface area (~45 Å), and H-bond acceptor count (N=2). Validate with in vitro IC data from kinase inhibition assays .

Data Contradiction Analysis

Q. Q6. How should researchers address conflicting reports on the solubility of this compound in polar vs. nonpolar solvents?

Methodological Answer:

- Contradictory Evidence: Some studies report solubility in DMSO (>50 mg/mL), while others note limited solubility in chloroform (<10 mg/mL) .

- Resolution Strategy:

- Solubility Testing: Use a standardized protocol (e.g., shake-flask method with HPLC quantification).

- Role of Crystal Polymorphism: Characterize polymorphs via PXRD. A metastable form may exhibit higher solubility in DMSO due to lattice defects .

- Practical Recommendation: Pre-saturate solvents with the compound and sonicate for 30 minutes to achieve equilibrium solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.